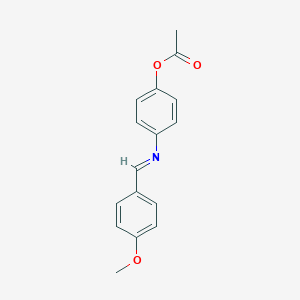

N-(4-Metoxi-bencilideno)-4-acetoxianilina

Descripción general

Descripción

N-(4-Methoxybenzylidene)-4-acetoxyaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a methoxy group on the benzylidene ring and an acetoxy group on the aniline ring, which contribute to its unique chemical properties.

Aplicaciones Científicas De Investigación

N-(4-Methoxybenzylidene)-4-acetoxyaniline has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mecanismo De Acción

Target of Action

N-(4-Methoxybenzylidene)-4-acetoxyaniline, also known as 4’-Methoxybenzylidene-4-acetoxyaniline, is a nematic liquid crystal molecule . Its primary targets are the liquid crystal cells, where it is used as an anisotropic solvent .

Mode of Action

The compound interacts with its targets by inducing a phase transition from the nematic phase to the isotropic phase . This interaction is facilitated by the compound’s unique structure, which allows it to align in a specific orientation when subjected to an electric or magnetic field .

Biochemical Pathways

The compound affects the phase transition pathways in liquid crystal cells . The phase transition from the nematic phase to the isotropic phase is a key process in the operation of liquid crystal displays . The compound’s ability to induce this transition influences the optical properties of the liquid crystal cells, thereby affecting the display’s performance .

Result of Action

The molecular and cellular effects of N-(4-Methoxybenzylidene)-4-acetoxyaniline’s action are primarily observed in the changes it induces in the liquid crystal cells . By causing a phase transition, the compound alters the cells’ optical properties, which can be leveraged in the design of liquid crystal displays .

Action Environment

The action, efficacy, and stability of N-(4-Methoxybenzylidene)-4-acetoxyaniline can be influenced by various environmental factors. For instance, the compound’s phase transition temperature can be affected by the size of the pores in which it is confined . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of an electric or magnetic field .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzylidene)-4-acetoxyaniline typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-acetoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The general reaction scheme is as follows:

4-methoxybenzaldehyde+4-acetoxyaniline→N-(4-Methoxybenzylidene)-4-acetoxyaniline+water

Industrial Production Methods

On an industrial scale, the production of N-(4-Methoxybenzylidene)-4-acetoxyaniline can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Methoxybenzylidene)-4-acetoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction of the imine group can yield the corresponding amine.

Substitution: The methoxy and acetoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Products depend on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Methoxybenzylidene)-4-butylaniline: Similar structure but with a butyl group instead of an acetoxy group.

N-(4-Methoxybenzylidene)isonicotinohydrazone: Contains an isonicotinohydrazone moiety instead of an aniline ring.

Uniqueness

N-(4-Methoxybenzylidene)-4-acetoxyaniline is unique due to the presence of both methoxy and acetoxy groups, which impart distinct chemical and biological properties

Actividad Biológica

N-(4-Methoxybenzylidene)-4-acetoxyaniline, also known as 4-{[(4-methoxyphenyl)methylidene]amino}phenyl acetate, is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 269.30 g/mol

- CAS Registry Number : 10484-13-6

- IUPAC Name : 4-{[(4-methoxyphenyl)methylidene]amino}phenyl acetate

- Physical Form : Crystalline Powder

Anticancer Activity

N-(4-Methoxybenzylidene)-4-acetoxyaniline has shown promising results in various studies regarding its anticancer properties. It is part of a broader class of compounds that exhibit significant antiproliferative effects against different cancer cell lines.

Preliminary studies suggest that compounds similar to N-(4-Methoxybenzylidene)-4-acetoxyaniline exert their anticancer effects primarily through the inhibition of tubulin polymerization. This mechanism disrupts the normal function of microtubules, which are essential for cell division and stability . The inhibition of tubulin can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Study: Antiproliferative Effects

A study focusing on the structure-activity relationship (SAR) of related compounds indicated that modifications in the molecular structure significantly impacted their biological activity. For example, the introduction of various substituents on the aromatic rings enhanced the antiproliferative activity against melanoma and prostate cancer cells, reducing IC values from micromolar to nanomolar ranges .

| Compound | IC (µM) | Cancer Type |

|---|---|---|

| N-(4-Methoxybenzylidene)-4-acetoxyaniline | 0.5 | Melanoma |

| SMART Compounds (related series) | 0.01 - 0.1 | Prostate Cancer |

Additional Biological Activities

Beyond anticancer properties, N-(4-Methoxybenzylidene)-4-acetoxyaniline may possess other biological activities, such as antimicrobial and anti-inflammatory effects. These activities are often assessed through various assays that measure the compound's ability to inhibit microbial growth or reduce inflammation markers in vitro.

Antimicrobial Activity

Research indicates that derivatives of this compound can inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values vary based on structural modifications but generally show effectiveness against both Gram-positive and Gram-negative bacteria.

Propiedades

IUPAC Name |

[4-[(4-methoxyphenyl)methylideneamino]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)20-16-9-5-14(6-10-16)17-11-13-3-7-15(19-2)8-4-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYWVKUPOCFKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065090 | |

| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10484-13-6 | |

| Record name | Phenol, 4-((E)-((4-methoxyphenyl)methylene)amino)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APAPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[(4-methoxyphenyl)methylene]amino]phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What structural information about 4'-Methoxybenzylidene-4-acetoxyaniline in its nematic phase was revealed using SC-2D NMR?

A1: The SC-2D NMR experiment successfully differentiated the local dipolar fields of individual protons within 4'-Methoxybenzylidene-4-acetoxyaniline in its nematic phase. The aromatic protons displayed a doublet pattern with a 9.7 kHz splitting, indicating an order parameter of 0.41 for the aromatic rings. Furthermore, the methyl protons of the methoxy group exhibited a triplet pattern with a 10.2 kHz splitting, contrasting with the unresolved singlet pattern observed for the acetoxy group's methyl protons. [] This data provides valuable insights into the molecule's orientation and interactions within the nematic phase.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.